1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-methylpyrazole is a chemical compound with significant interest in pharmaceutical research due to its potential applications in various therapeutic areas. This compound is characterized by its unique molecular structure, which includes a pyrazole core and a sulfonyl group that enhances its biological activity. The compound's systematic name reflects its complex structure, which includes an ethoxy group and a substituted phenyl ring.
This compound is classified under the category of sulfonyl-containing heterocycles, specifically pyrazoles. It is often synthesized for use in medicinal chemistry, particularly in the development of new drugs targeting various conditions, including inflammation and cancer. The compound's CAS number is 873580-35-9, which is used for identification in chemical databases.
The synthesis of 1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-methylpyrazole typically involves multi-step organic reactions. The general approach includes:
The synthesis may require specific reagents such as sulfur trioxide or chlorosulfonic acid for sulfonation and ethyl iodide for alkylation. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-methylpyrazole can be represented by its molecular formula .
CCOc1ccc(cc1C(=O)N2C=NN(C(=O)C)C2=O)S(=O)(=O)N
InChI=1S/C15H20N2O3S/c1-5-17-14(6-12(1)16)13(18)19-15(20)21/h6-7H,5H2,1-4H3,(H,16,18)(H,20,21)
The compound can undergo various chemical reactions typical of sulfonamides and pyrazoles:
Reactions are often monitored using techniques like thin-layer chromatography or high-performance liquid chromatography to ensure product formation and purity.
The mechanism of action for 1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-methylpyrazole is primarily related to its interaction with biological targets such as enzymes or receptors involved in inflammatory pathways or cellular proliferation.
Studies indicate that compounds with similar structures may inhibit specific enzymes like cyclooxygenases or phosphodiesterases, leading to reduced inflammation or altered cell signaling pathways.
1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-methylpyrazole has potential applications in:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4